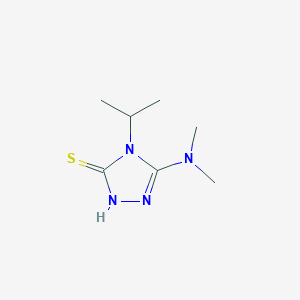

5-(dimethylamino)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

Descripción

5-(Dimethylamino)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a dimethylamino (-N(CH₃)₂) group at position 5, an isopropyl (-CH(CH₃)₂) substituent at position 4, and a thiol (-SH) moiety at position 2. This compound is structurally related to several triazole-based derivatives studied for applications in medicinal chemistry, materials science, and corrosion inhibition .

Propiedades

IUPAC Name |

3-(dimethylamino)-4-propan-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4S/c1-5(2)11-6(10(3)4)8-9-7(11)12/h5H,1-4H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEIAEWZHWDDOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=S)NN=C1N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylamino)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with a suitable isopropyl-substituted hydrazine derivative, followed by cyclization with a thiol reagent. The reaction conditions often require the use of a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The choice of reagents and solvents is crucial to ensure the scalability and cost-effectiveness of the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-(dimethylamino)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as halides, amines, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can yield a wide range of substituted triazole derivatives .

Aplicaciones Científicas De Investigación

5-(dimethylamino)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism of action of 5-(dimethylamino)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- Compound 55 (): 4-((4-(Dimethylamino)benzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol The dimethylamino group is part of a benzylidene Schiff base at position 4, unlike the target compound’s direct substitution at position 3. Yields: 81% (higher than many analogs), with characterization via ¹H/¹³C NMR and IR . Key Difference: The indirect placement of the dimethylamino group via a Schiff base reduces electron donation to the triazole core compared to the target compound.

- CDTT (): 5-(Chloromethyl)-4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3-thiol Features a dimethylamino-benzylidene moiety and a chloromethyl group. Application: Demonstrated corrosion inhibition on stainless steel in HCl, attributed to the electron-donating dimethylamino group enhancing adsorption on metal surfaces .

Steric and Functional Group Variations

- Compound 19 (): 5-(4-Methylphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol Substituted with a 4-methylphenyl and 2-isopropylphenyl group.

Compound 18 () : 4-(4-Isopropylphenyl)-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol

- Incorporates a bulky tetrahydro-2H-pyran-4-yl group.

- Physical Properties : Higher molar mass (303.42 g/mol) and reduced solubility in polar solvents compared to the target compound .

Actividad Biológica

5-(Dimethylamino)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 926193-82-0) is a heterocyclic compound belonging to the triazole class, which is known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and research findings, supported by relevant data and case studies.

Overview of Biological Activity

Triazole compounds have gained attention in medicinal chemistry due to their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. The specific compound in focus has shown potential in various studies.

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study tested the cytotoxicity of triazole derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. The results indicated that certain derivatives were particularly effective against melanoma cells, highlighting the potential of triazole compounds in cancer therapy .

Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | IGR39 (Melanoma) | 45.0 |

| Compound B | MDA-MB-231 | 60.3 |

| Compound C | Panc-1 | 70.5 |

The mechanism of action of 5-(dimethylamino)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves interaction with specific molecular targets such as enzymes and receptors. It is believed to modulate inflammatory pathways by inhibiting certain enzymes involved in these processes. The unique structure of this compound allows it to act as a ligand for various biological targets, enhancing its pharmacological profile .

Antifungal Properties

In addition to its anticancer effects, this compound has been explored for its antifungal activity. Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols and ultimately fungal cell death. Recent studies have confirmed that novel triazole derivatives exhibit promising antifungal activity against various pathogenic fungi .

Research Findings and Case Studies

Several studies have investigated the biological activities of triazole derivatives:

- Cytotoxic Evaluation : A comprehensive study evaluated a series of triazole derivatives for their cytotoxicity against different cancer cell lines. The most active compounds were identified based on their IC50 values, demonstrating their potential as anticancer agents .

- Antifungal Activity : Another study focused on the synthesis and biological evaluation of new triazole derivatives with enhanced antifungal properties. These compounds were tested against common fungal strains and showed significant activity compared to existing treatments .

- Structure-Activity Relationship (SAR) : The SAR studies indicated that modifications on the triazole ring could significantly influence biological activity. For example, introducing different substituents on the nitrogen atoms or thiol groups altered the compounds' efficacy against cancer and fungal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.